(S)-2-(Naphthalen-2-ylamino)propanoic acid
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Overview
Description
(S)-2-(Naphthalen-2-ylamino)propanoic acid is an aromatic amino acid derivative characterized by the presence of a naphthalene ring attached to the alpha carbon of L-alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-ylamino)propanoic acid typically involves the use of naphthalene derivatives and amino acids as starting materials. One common method is the condensation reaction between 2-naphthol and L-alanine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acetic acid or sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions involving 2-naphthol and other reagents. These reactions are designed to be efficient and scalable, allowing for the large-scale production of the compound. Microwave-assisted synthesis and other advanced techniques may also be utilized to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Naphthalen-2-ylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-(Naphthalen-2-ylamino)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-(Naphthalen-2-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl-L-alanine: Another naphthalene-based amino acid with similar structural features but different biological activities.
Phenylalanine Derivatives: Compounds like (4-methoxyphenyl)alanine and ([1,1’-biphenyl]-4-yl)alanine share structural similarities and are used in similar applications.
Uniqueness
(S)-2-(Naphthalen-2-ylamino)propanoic acid is unique due to its specific naphthalene substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62544-91-6 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-(naphthalen-2-ylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
RWLSBXBFZHDHHX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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